molecular formula C18H13N3O6 B4317271 3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4317271
M. Wt: 367.3 g/mol
InChI Key: UGEQUNVVCDRIKC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound characterized by the presence of benzodioxole and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the benzodioxole groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzodioxole and oxadiazole rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study this compound for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are explored in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for new drug formulations.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.

    1,3-Benzodioxol-5-ylacetic acid: Another compound with the benzodioxole group, but with different chemical properties and applications.

Uniqueness

What sets 3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide apart is its combination of benzodioxole and oxadiazole rings, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6/c22-17(19-7-10-1-3-12-14(5-10)25-8-23-12)18-20-16(21-27-18)11-2-4-13-15(6-11)26-9-24-13/h1-6H,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEQUNVVCDRIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N~5~-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

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